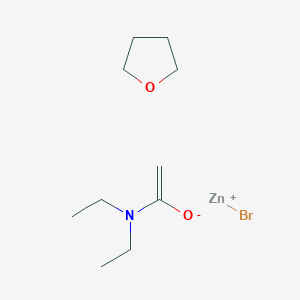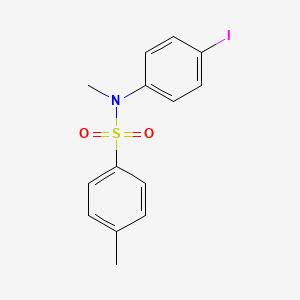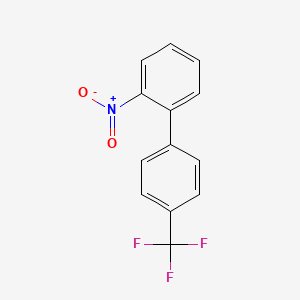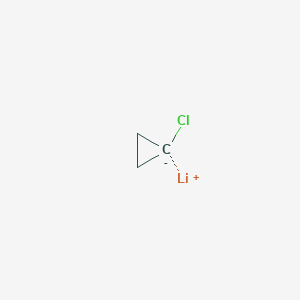
Quinoline, 4-chloro-6-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-chloro-6-(4-methoxyphenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-6-(4-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroquinoline and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where 4-chloroquinoline is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran under reflux conditions.
Purification: The product is then purified using column chromatography to obtain Quinoline, 4-chloro-6-(4-methoxyphenyl)- in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Quinoline, 4-chloro-6-(4-methoxyphenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Quinoline, 4-chloro-6-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-chloro-6-(4-hydroxyphenyl)quinoline.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon or Raney nickel.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include hydroxylated quinoline derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
科学研究应用
Quinoline, 4-chloro-6-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including malaria and cancer.
Industry: Used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of Quinoline, 4-chloro-6-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
4-Chloroquinoline: Similar in structure but lacks the methoxyphenyl group, leading to different chemical properties and applications.
6-Methoxyquinoline: Similar in structure but lacks the chloro group, leading to different chemical properties and applications.
Uniqueness
Quinoline, 4-chloro-6-(4-methoxyphenyl)- is unique due to the presence of both the chloro and methoxyphenyl groups, which enhance its chemical properties and potential applications. This combination allows for greater versatility in chemical reactions and a wider range of biological activities.
属性
CAS 编号 |
500127-41-3 |
|---|---|
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC 名称 |
4-chloro-6-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-5-2-11(3-6-13)12-4-7-16-14(10-12)15(17)8-9-18-16/h2-10H,1H3 |
InChI 键 |
RMAQWCBOKVIXKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)




![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)


![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

